molecular formula C8H18ClNO2 B1373616 Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride CAS No. 1334146-69-8

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride

Cat. No.: B1373616
CAS No.: 1334146-69-8
M. Wt: 195.69 g/mol
InChI Key: PBUCVMYATOCJQO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a hydrochloride salt form of ethyl 2-amino-2,3-dimethylbutanoate, which is a derivative of butanoic acid. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of ethyl 2-amino-2,3-dimethylbutanoate hydrochloride typically involves the esterification of 2-amino-2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, including transamination and decarboxylation. These reactions are catalyzed by enzymes and play a crucial role in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride: This compound differs in the position of the methyl groups on the butanoate backbone.

    Ethyl 2-amino-2,3-dimethylpropanoate hydrochloride: This compound has a propanoate backbone instead of a butanoate backbone.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

ethyl 2-amino-2,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(4,9)6(2)3;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCVMYATOCJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-69-8
Record name ethyl 2-amino-2,3-dimethylbutanoate hydrochloride
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